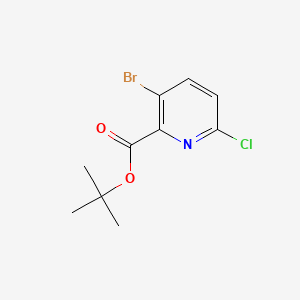

tert-Butyl 3-bromo-6-chloropicolinate

Übersicht

Beschreibung

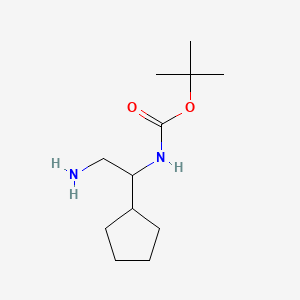

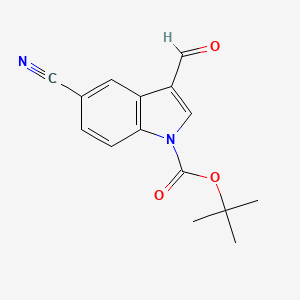

Tert-Butyl 3-bromo-6-chloropicolinate is a chemical compound with the molecular formula C10H11BrClNO2 . It has a molecular weight of 292.56 .

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-bromo-6-chloropicolinate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is JKGXLKXQUDHRLL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-Butyl 3-bromo-6-chloropicolinate is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is moderately soluble in water .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 3-bromo-6-chloropicolinate, focusing on six unique fields:

Pharmaceutical Intermediates

tert-Butyl 3-bromo-6-chloropicolinate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions . The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable building block in medicinal chemistry.

Agrochemical Development

In the field of agrochemicals, tert-Butyl 3-bromo-6-chloropicolinate serves as a precursor for the synthesis of herbicides and pesticides. Its ability to interfere with specific biological pathways in plants and pests makes it an essential component in developing new agrochemical products . Researchers utilize this compound to create more effective and environmentally friendly solutions for crop protection.

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This makes it useful in creating high-performance materials for various industrial applications, including aerospace and automotive industries.

Organic Synthesis

tert-Butyl 3-bromo-6-chloropicolinate: is a valuable reagent in organic synthesis. It is used in various coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules . Its versatility and reactivity make it a staple in the toolkit of organic chemists working on the synthesis of novel compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGXLKXQUDHRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732098 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-6-chloropicolinate | |

CAS RN |

1235036-15-3 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

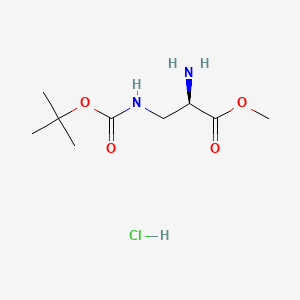

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)